![molecular formula C14H20BFO2 B6318110 2,6-Dimethyl-4-fluorophenylboronic acid pinacol ester CAS No. 2121512-41-0](/img/structure/B6318110.png)
2,6-Dimethyl-4-fluorophenylboronic acid pinacol ester
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Overview
Description
2,6-Dimethyl-4-fluorophenylboronic acid pinacol ester is a chemical compound with the molecular formula C14H20BFO2. It is a type of organoboron compound, which are highly valuable building blocks in organic synthesis .
Chemical Reactions Analysis
Boronic esters, including 2,6-Dimethyl-4-fluorophenylboronic acid pinacol ester, are often used in Suzuki–Miyaura cross-coupling reactions . These reactions involve the coupling of an organoboron compound with an organic halide or triflate using a palladium catalyst .Scientific Research Applications
Drug Delivery Systems
Phenylboronic acid pinacol esters, including 2,6-Dimethyl-4-fluorophenylboronic acid pinacol ester , have been utilized in the development of reactive oxygen species (ROS)-responsive drug delivery systems. These systems can encapsulate drugs like curcumin to form nanoparticles for targeted delivery, enhancing therapeutic efficacy and reducing side effects .
Chemical Synthesis
This compound can serve as a reagent in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds. The presence of fluorine could potentially influence the reactivity and selectivity of these coupling reactions .
Analytical Chemistry
Due to its specific structure, MFCD30189379 might be used as a standard or reference in chromatography and mass spectrometry for the identification and quantification of similar compounds in various samples .
Pharmaceutical Testing
As a high-quality reference standard, 2,6-Dimethyl-4-fluorophenylboronic acid pinacol ester is used in pharmaceutical testing to ensure accurate results during drug development and quality control processes .
Mechanism of Action
In Suzuki–Miyaura cross-coupling reactions, the mechanism of action involves two key steps: oxidative addition and transmetalation . In oxidative addition, the palladium catalyst forms a new bond with the organic halide or triflate. In transmetalation, the organoboron compound transfers the organic group to the palladium .
Safety and Hazards
Future Directions
The use of boronic esters, including 2,6-Dimethyl-4-fluorophenylboronic acid pinacol ester, in Suzuki–Miyaura cross-coupling reactions is a well-established and widely applied method in organic synthesis . Future research may focus on developing new synthetic methods and applications for these versatile compounds.
properties
IUPAC Name |
2-(4-fluoro-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BFO2/c1-9-7-11(16)8-10(2)12(9)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCCGTUGVZBFTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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